molecular formula C20H29N5O2 B6001219 [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone

[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone

Cat. No.: B6001219
M. Wt: 371.5 g/mol
InChI Key: DRNBYCOBXYCNAT-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyridine ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone typically involves multiple steps, including the formation of the piperidine, pyridine, and pyrazole rings, followed by their subsequent coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Formation of Pyrazole Ring: Pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the piperidine, pyridine, and pyrazole rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine under hydrogenation conditions with catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone: Unique due to its specific combination of piperidine, pyridine, and pyrazole rings.

    [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-2-yl]methanone: Similar structure but with a different position of the methanone group.

    [3-(Methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-4-yl]methanone: Another similar compound with a different position of the methanone group.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-[6-[methyl-[2-(1-methylpyrazol-4-yl)ethyl]amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-23(10-8-16-11-22-24(2)13-16)19-7-6-18(12-21-19)20(26)25-9-4-5-17(14-25)15-27-3/h6-7,11-13,17H,4-5,8-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNBYCOBXYCNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C2=NC=C(C=C2)C(=O)N3CCCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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